molecular formula C8H16ClNO B2707330 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride CAS No. 1803595-93-8

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Cat. No.: B2707330
CAS No.: 1803595-93-8
M. Wt: 177.67
InChI Key: IYIVACHNYDQEED-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted spirocyclic compounds .

Scientific Research Applications

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is unique due to its spirocyclic structure combined with a hydroxyl group and a nitrogen atom. This combination provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in scientific research .

Properties

IUPAC Name

6-azaspiro[2.5]octan-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-5-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIVACHNYDQEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-93-8
Record name 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride
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